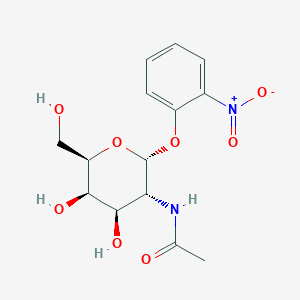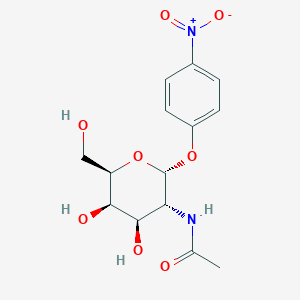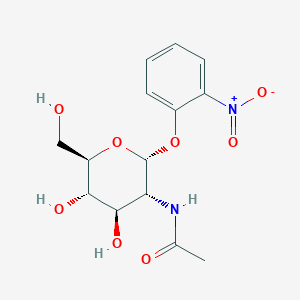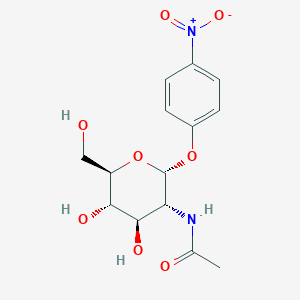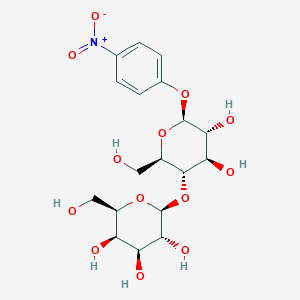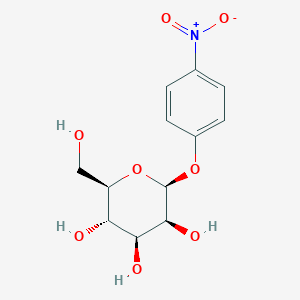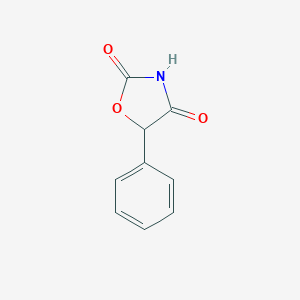
5-Phenyloxazolidin-2,4-dion
Übersicht
Beschreibung
5-Phenyloxazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H7NO3. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group attached to the ring.
Wissenschaftliche Forschungsanwendungen
5-Phenyloxazolidine-2,4-dione has several scientific research applications:
Safety and Hazards
Wirkmechanismus
Target of Action
5-Phenyloxazolidine-2,4-dione is a derivative of oxazolidin-2,4-diones and has been found to exhibit anticonvulsant activity . The primary targets of this compound are the 5-HT1A and 5-HT2A receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, anxiety, sleep, and many other physiological processes .
Mode of Action
The compound interacts with its targets, the 5-HT1A and 5-HT2A receptors, by exhibiting both agonist and antagonist features . This means it can both activate and inhibit these receptors, leading to changes in the transmission of serotonin signals . The specific mode of action, whether it acts predominantly as an agonist or antagonist, may depend on the specific context within the body .
Biochemical Pathways
The interaction of 5-Phenyloxazolidine-2,4-dione with the 5-HT1A and 5-HT2A receptors affects the serotonin system, a key biochemical pathway in the body . This can lead to downstream effects on mood, anxiety, and sleep, among other physiological processes . The specific pathways and downstream effects may vary depending on the individual and the context within the body .
Result of Action
The result of 5-Phenyloxazolidine-2,4-dione’s action is a reduction in seizure activity, as demonstrated in the maximal electroshock (MES) test . This suggests that the compound could have potential therapeutic applications in the treatment of epilepsy .
Biochemische Analyse
Biochemical Properties
It is known to be a metabolite of Pemoline
Cellular Effects
It has been found to exhibit anticonvulsant activity . It was observed that certain derivatives of 5-Phenyloxazolidine-2,4-dione exhibited maximum seizure protection in the maximal electroshock (MES) test and were devoid of any neurotoxic effects .
Molecular Mechanism
It is known that certain derivatives of 5-Phenyloxazolidine-2,4-dione exhibited 5-HT1A (pre- and postsynaptic) agonist/antagonist features whereas some exhibited antagonist action for 5-HT2A receptor .
Dosage Effects in Animal Models
The effects of 5-Phenyloxazolidine-2,4-dione vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Phenyloxazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of phenylglycine with phosgene, followed by cyclization to form the oxazolidine ring . Another method includes the reaction of phenylisocyanate with glycine, followed by cyclization . These reactions typically require controlled conditions, such as low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 5-Phenyloxazolidine-2,4-dione often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyloxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents like nitric acid for nitration . Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, reduced derivatives, and phenyl-substituted compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: Another heterocyclic compound with similar structural features but different pharmacological properties.
Oxazolidinones: A class of compounds with a similar core structure but varying substituents and biological activities.
Uniqueness
5-Phenyloxazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other oxazolidinones .
Eigenschaften
IUPAC Name |
5-phenyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYYYVAMWBVIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875846 | |
| Record name | 5-PHENYL-2,4-OXAZOLIDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5841-63-4 | |
| Record name | 5-Phenyloxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5841-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemoline-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005841634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5841-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-PHENYL-2,4-OXAZOLIDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-PHENYLOXAZOLIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4IZ4GP09U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the stereochemistry of 5-phenyloxazolidine-2,4-dione influence its transport in plants?
A1: Research suggests that the stereochemistry of 5-phenyloxazolidine-2,4-dione does not significantly impact its transport within the phloem of Ricinus communis (castor bean) plants. A study comparing the phloem translocation of R- and S-enantiomers of 5-phenyloxazolidine-2,4-dione found no significant differences in transport between the two forms. [] This finding suggests that specific, stereoselective carrier mechanisms are not involved in the phloem transport of this compound.
Q2: How does 5-phenyloxazolidine-2,4-dione interact with human Carbonic Anhydrase II at the molecular level?
A2: While one of the provided research articles mentions the successful crystallization of human Carbonic Anhydrase II in complex with (R)-5-phenyloxazolidine-2,4-dione, [] it does not provide detailed structural information. Further research and publication of the complete crystal structure are needed to understand the specific interactions between this compound and the enzyme's active site.
Q3: Can 5-phenyloxazolidine-2,4-diones be used as building blocks for synthesizing other molecules?
A3: Yes, research indicates that 5-phenyloxazolidine-2,4-diones can be utilized in the synthesis of more complex molecules. Specifically, they have been explored for their application in the synthesis of phenylacetylamino-β-lactams, structural analogs of penicillin antibiotics. [] This highlights the versatility of 5-phenyloxazolidine-2,4-diones as valuable intermediates in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
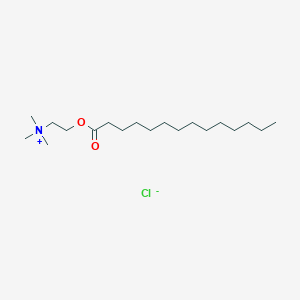

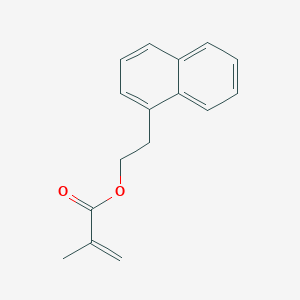
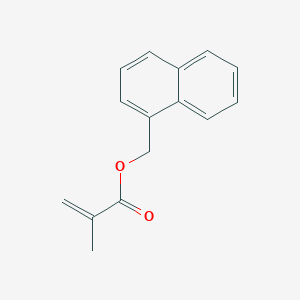
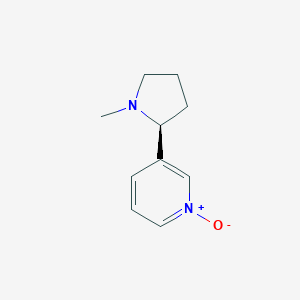

![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)
